

A Technical Guide to 4-Diethylaminobenzaldehyde for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 4-Diethylaminobenzaldehyde

Cat. No.: B091989

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Introduction: **4-Diethylaminobenzaldehyde** (DEAB), a substituted aromatic aldehyde, is a significant compound in various scientific and industrial fields. It is characterized by a benzaldehyde core with a diethylamino group substituted at the para (4) position.^{[1][2]} This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of dyes and pigments.^{[3][4]} More recently, DEAB has garnered substantial interest from the drug development community for its role as a potent inhibitor of aldehyde dehydrogenases (ALDHs), a class of enzymes implicated in cancer cell resistance and stemness.^{[5][6]} This guide provides an in-depth overview of its chemical structure, properties, key reactions, and experimental protocols relevant to researchers in organic synthesis and pharmacology.

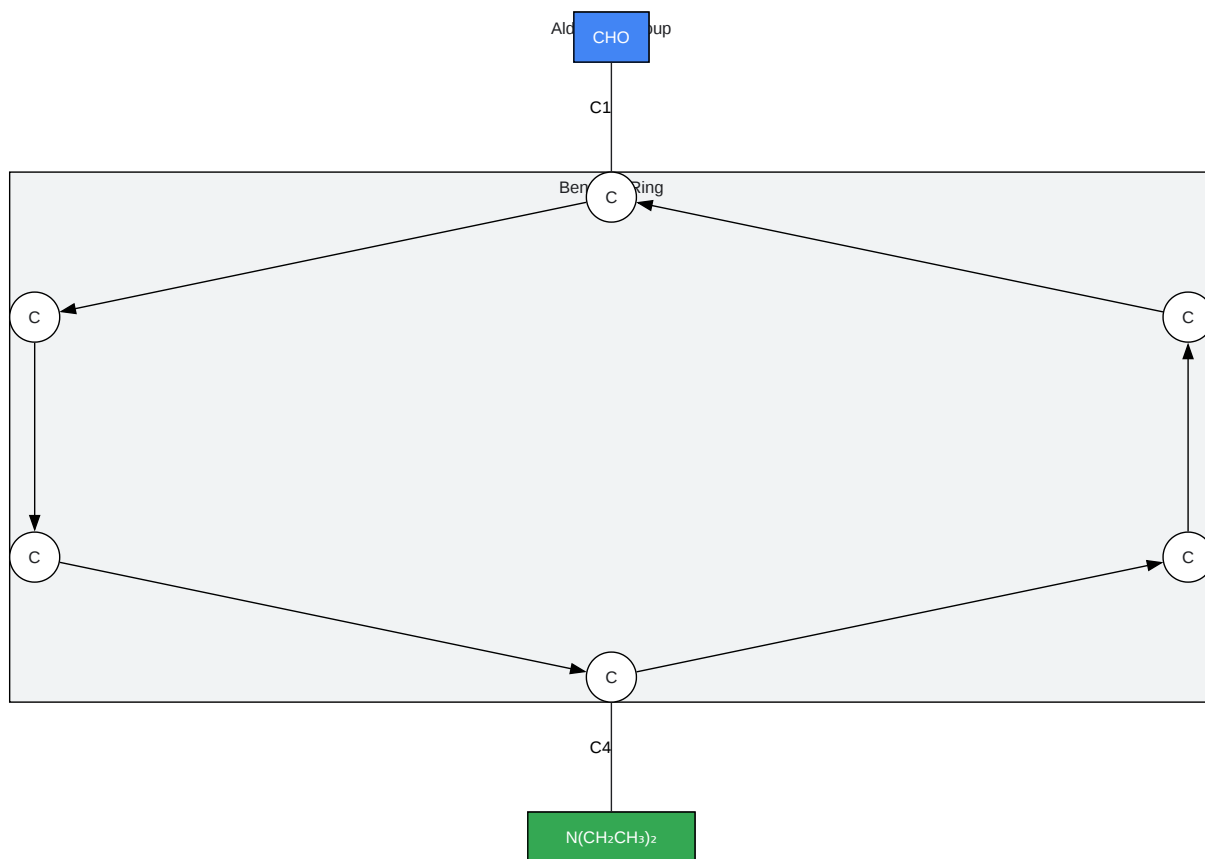
Chemical Structure and Functional Groups

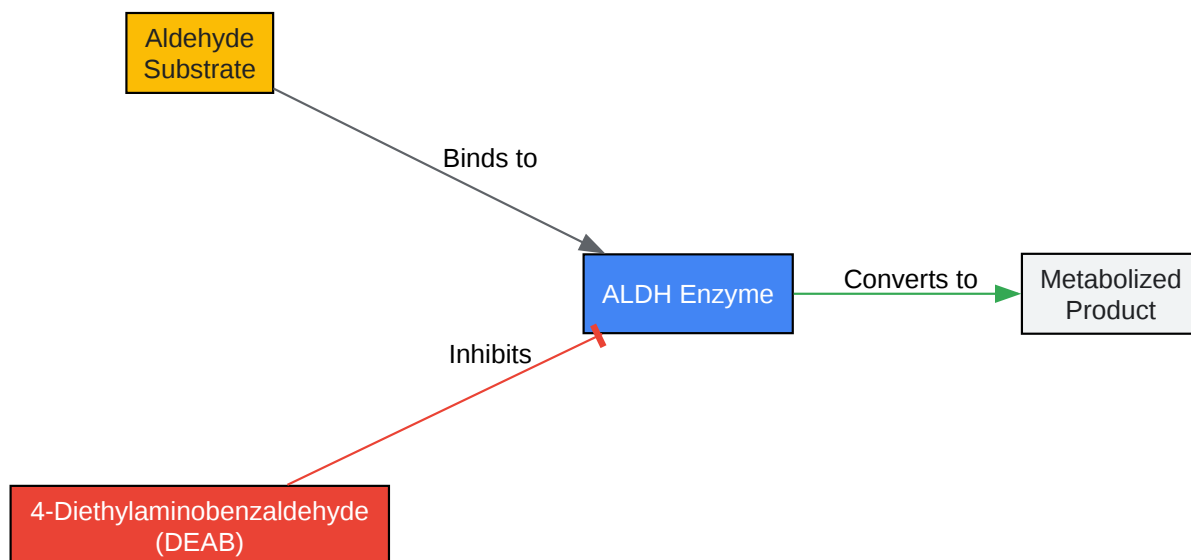
4-Diethylaminobenzaldehyde possesses a distinct molecular architecture comprising three key functional groups that dictate its chemical behavior: a benzene ring, a tertiary diethylamino group, and an aldehyde group.^{[1][4]}

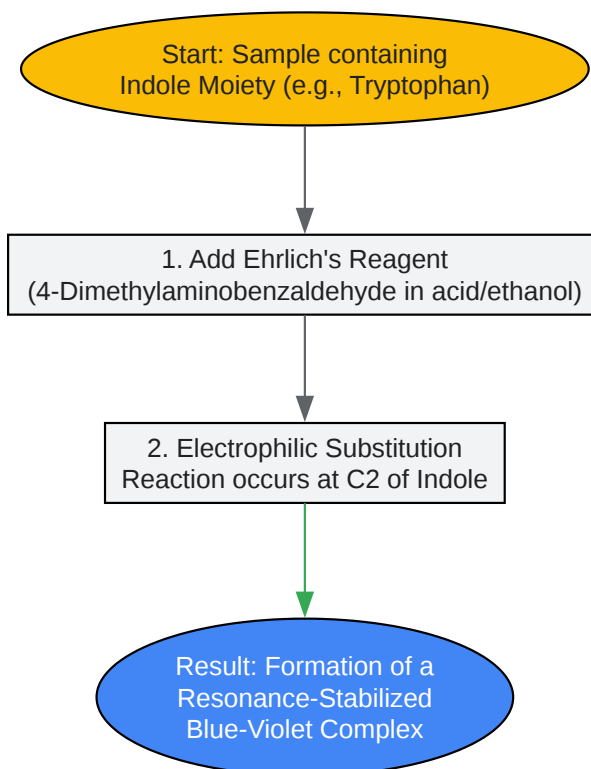
- **Aromatic Benzene Ring:** The core of the molecule is a stable phenyl group, which serves as the scaffold for the other functional groups. It is susceptible to electrophilic substitution reactions.^[3]
- **Tertiary Diethylamino Group (-N(CH₂CH₃)₂):** This electron-donating group is attached to the C4 position of the ring. It significantly influences the electronic properties of the molecule,

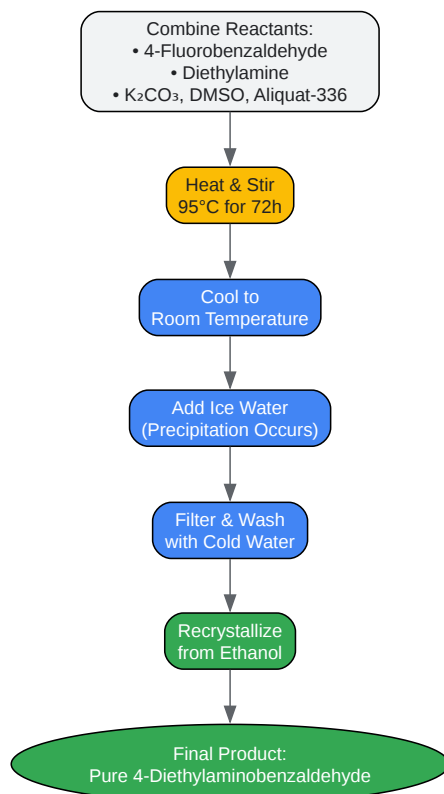
activating the benzene ring and making the compound a key precursor for various dyes.[4]

- Aldehyde Group (-CHO): The aldehyde group at the C1 position is a highly reactive site, readily participating in nucleophilic additions and condensation reactions, which is fundamental to its utility in organic synthesis.[4]









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